molecular formula C11H11F4NO B15219729 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-

Cat. No.: B15219729
M. Wt: 249.20 g/mol
InChI Key: IVILLNCUTUMHCJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a fluoro group, a tetrahydro group, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalene ring, followed by the introduction of the fluoro and trifluoromethoxy groups through electrophilic aromatic substitution reactions. The tetrahydro group is introduced via hydrogenation under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- include other naphthalenamine derivatives with different substituents. For example:

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

(1R)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1

InChI Key

IVILLNCUTUMHCJ-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.